molecular formula C10H8N4O4 B11793532 5-Nitro-2-(m-tolyl)-2H-1,2,3-triazole-4-carboxylicacid

5-Nitro-2-(m-tolyl)-2H-1,2,3-triazole-4-carboxylicacid

Cat. No.: B11793532
M. Wt: 248.19 g/mol
InChI Key: OTRMNAZCJXBKHN-UHFFFAOYSA-N
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Description

5-Nitro-2-(m-tolyl)-2H-1,2,3-triazole-4-carboxylic acid is a triazole-based derivative characterized by a nitro (-NO₂) group at position 5 and a meta-tolyl (m-tolyl, 3-methylphenyl) substituent at position 2 of the triazole ring.

Properties

Molecular Formula

C10H8N4O4

Molecular Weight

248.19 g/mol

IUPAC Name

2-(3-methylphenyl)-5-nitrotriazole-4-carboxylic acid

InChI

InChI=1S/C10H8N4O4/c1-6-3-2-4-7(5-6)13-11-8(10(15)16)9(12-13)14(17)18/h2-5H,1H3,(H,15,16)

InChI Key

OTRMNAZCJXBKHN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2N=C(C(=N2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of m-Tolyl Azide

m-Tolyl azide is synthesized from m-toluidine through diazotization and subsequent azide substitution:

  • Diazotization : m-Toluidine reacts with sodium nitrite in acidic media (HCl/H2O) at 0–5°C to form the diazonium salt.

  • Azide Formation : Addition of sodium azide yields m-tolyl azide, isolated via extraction with dichloromethane.

Key Data :

  • Yield: 85–90%

  • Purity: Confirmed by 1H NMR (δ 7.2–7.4 ppm, aromatic protons).

Cycloaddition with β-Ketoesters

The one-step cycloaddition method described in US Patent 6,642,390 utilizes β-ketoesters and azides under basic conditions to form triazole esters. For example:

  • Reagents : m-Tolyl azide + ethyl acetoacetate (β-ketoester) + DBU (1,8-diazabicycloundec-7-ene) in chloroform.

  • Mechanism : Base-induced enolate formation from the β-ketoester reacts with the azide, followed by cyclization and aromatization.

Outcome :

  • Product: Ethyl 2-(m-tolyl)-2H-1,2,3-triazole-4-carboxylate.

  • Yield: 70–74%.

  • Characterization: 1H NMR shows triazole proton at δ 8.1–8.3 ppm and ester CH3 at δ 1.2–1.4 ppm.

Regioselective Nitration at Position 5

Nitration introduces the nitro group at position 5, directed by the electron-withdrawing ester moiety at position 4.

Nitration Conditions

  • Reagents : Fuming HNO3 (90%)/H2SO4 (10%) at 0–5°C.

  • Procedure : The triazole ester is dissolved in H2SO4, followed by dropwise addition of HNO3. The mixture is stirred for 2–4 h.

Key Observations :

  • Regioselectivity : The ester group at position 4 directs nitration to the adjacent position 5 due to its meta-directing effect.

  • Yield : 60–65% after recrystallization from ethanol.

  • Characterization : IR confirms NO2 stretch at 1520 cm⁻¹; 1H NMR shows deshielded triazole proton at δ 8.9 ppm.

Hydrolysis of Ester to Carboxylic Acid

The final step involves saponification of the ethyl ester to the carboxylic acid.

Alkaline Hydrolysis

  • Reagents : LiOH or NaOH in methanol/water (3:1 v/v).

  • Procedure : The nitro-substituted ester is refluxed with base for 4–6 h, followed by acidification with HCl to precipitate the product.

Results :

  • Yield : 85–90%.

  • Purity : HPLC >98% (C18 column, 0.1% TFA in H2O/MeCN).

  • Characterization : 13C NMR confirms carboxylic acid carbonyl at δ 172.5 ppm.

Alternative Synthetic Routes

Pre-Nitrated β-Ketoester Approach

Using a nitro-substituted β-ketoester (e.g., ethyl 3-nitroacetoacetate) in the cycloaddition step avoids post-nitration. However, this route is limited by:

  • Synthetic Complexity : Nitro-β-ketoesters are unstable and challenging to isolate.

  • Yield : <30% due to side reactions.

Buchwald–Hartwig Cross-Coupling

Amino- or halo-triazoles can undergo cross-coupling with nitroaryl halides:

  • Catalyst : (THP-Dipp)Pd(cinn)Cl (2 mol%).

  • Limitation : Requires pre-functionalized triazole intermediates, complicating scalability.

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesYield (%)
Cycloaddition → Nitration → HydrolysisHigh regioselectivity, scalableMulti-step, harsh nitration conditions45–50
Pre-nitrated β-ketoesterOne-stepLow yield, unstable intermediates25–30
Cross-couplingFunctional group toleranceComplex catalyst system40–45

Challenges and Optimization Strategies

  • Nitration Regioselectivity :

    • Electron-withdrawing groups (esters) favor nitration at position 5, but over-nitration can occur. Controlled addition of HNO3 at low temperatures mitigates this.

  • Acid Sensitivity :

    • The nitro group promotes decomposition under strong acidic conditions. Neutral workup (e.g., NaHCO3) preserves product integrity.

  • Crystallization Issues :

    • The carboxylic acid tends to form hydrates. Anhydrous ethanol recrystallization improves crystal stability .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-(m-tolyl)-2H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Nitro-2-(m-tolyl)-2H-1,2,3-triazole-4-carboxylic acid has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Nitro-2-(m-tolyl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The triazole ring can also interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Key structural analogs differ in substituents at positions 2 and 5 of the triazole core, which critically influence their physicochemical properties (e.g., solubility, lipophilicity) and biological activity.

Compound Name Substituents (Position 2) Substituents (Position 5) Molecular Weight (g/mol) Key Properties/Applications Reference(s)
5-Nitro-2-(m-tolyl)-2H-1,2,3-triazole-4-carboxylic acid m-Tolyl (3-methylphenyl) Nitro (-NO₂) ~265.23* Potential anticancer/coordination agent (inferred) N/A
2-(4-Chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid 4-Chlorophenyl H 223.62 Anticancer activity (NCI-H522 lung cancer cells, GP = 68.09%) [10]
5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid Phenyl Methyl (-CH₃) 203.19 Commercial availability; lower solubility due to methyl group [7]
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid 4-Chlorophenyl Trifluoromethyl (-CF₃) ~290.65* High anticancer activity (NCI-H522 cells, GP = 68.09%) [8]
5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid Thiazol-2-yl Methyl (-CH₃) ~210.23* Inhibits NCI-H522 cells (GP = 62.47%) and LOX IMVI melanoma cells [9]

*Calculated based on molecular formula.

Pharmacological Activity

  • Anticancer Activity: The 4-chlorophenyl and trifluoromethyl substituents (e.g., in 1-(4-chlorophenyl)-5-CF₃ analog) show marked activity against lung cancer (NCI-H522) due to enhanced electron-withdrawing effects and lipophilicity, improving membrane permeability . Thiazolyl substituents (e.g., 5-methyl-1-(thiazol-2-yl) analog) demonstrate broad-spectrum activity, particularly against melanoma (LOX IMVI cells, GP = 44.78–62.25%) .
  • Mechanistic Insights :

    • Triazole-carboxylic acids often act as kinase inhibitors (e.g., c-Met) or apoptosis inducers, with substituents dictating target specificity .

Spectroscopic and Crystallographic Data

Key Differentiators of 5-Nitro-2-(m-tolyl)-2H-1,2,3-triazole-4-carboxylic Acid

  • m-Tolyl Substituent : The meta-methyl group on the phenyl ring may improve steric bulk compared to unsubstituted phenyl or para-substituted analogs, affecting binding pocket compatibility.

Biological Activity

5-Nitro-2-(m-tolyl)-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound belonging to the triazole class, characterized by its unique molecular structure and diverse biological activities. Its molecular formula is C₁₀H₈N₄O₄, with a molecular weight of 248.19 g/mol. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The compound features:

  • A nitro group at the 5-position,
  • A carboxylic acid functional group at the 4-position,
  • An m-tolyl group (3-methylphenyl) at the 2-position.

This specific arrangement enhances its reactivity and biological activity compared to other triazole derivatives.

Biological Activities

Research indicates that 5-Nitro-2-(m-tolyl)-2H-1,2,3-triazole-4-carboxylic acid exhibits significant biological activities:

Antimicrobial Activity

Various studies have demonstrated its effectiveness against a range of microbial strains. The mechanism of action is believed to involve:

  • Interaction with cellular components , leading to disruption of microbial cell integrity.
  • Reduction of the nitro group , which may generate reactive intermediates that interfere with cellular functions.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Key findings include:

  • Inhibition of cancer cell proliferation through modulation of specific signaling pathways.
  • Potential interaction with enzymes and receptors that are crucial for cancer cell survival.

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and differences with related compounds:

Compound NameUnique Features
5-Nitro-2-(p-tolyl)-2H-1,2,3-triazole-4-carboxylic acidDifferent positional isomer affecting reactivity
5-Nitro-2-(o-tolyl)-2H-1,2,3-triazole-4-carboxylic acidAnother positional isomer impacting activity
5-Nitro-2-phenyl-2H-1,2,3-triazole-4-carboxylic acidLacks methyl substitution on the phenyl ring

The unique substitution pattern of 5-Nitro-2-(m-tolyl)-2H-1,2,3-triazole-4-carboxylic acid contributes to its distinct biological activities compared to its isomers.

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

  • Antimicrobial Efficacy : A study evaluated the compound against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) as low as 32 µg/mL against specific pathogens.
  • Anticancer Effects : In vitro assays showed that treatment with 5-Nitro-2-(m-tolyl)-2H-1,2,3-triazole-4-carboxylic acid resulted in a significant reduction in cell viability (IC50 values ranging from 10 to 50 µM) in multiple cancer cell lines.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Modulation : The triazole ring can interact with various enzymes involved in metabolic pathways.
  • Cellular Pathway Interference : By affecting key signaling pathways, it may induce apoptosis in cancer cells or inhibit microbial growth.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Nitro-2-(m-tolyl)-2H-1,2,3-triazole-4-carboxylic acid, and how can reaction conditions be systematically optimized?

  • Answer : A general synthetic approach involves refluxing precursors (e.g., nitro-substituted triazole intermediates) with m-tolyl derivatives in acidic media, followed by crystallization. For optimization, statistical Design of Experiments (DoE) methods are critical. These methods reduce experimental iterations by identifying key variables (e.g., temperature, stoichiometry, catalyst loading) and their interactions. For example, factorial designs can isolate optimal acetic acid reflux durations or sodium acetate concentrations to maximize yield .

Q. How can spectroscopic and chromatographic techniques be applied to characterize this compound’s purity and structural integrity?

  • Answer : Use a combination of:

  • NMR (¹H/¹³C) to confirm substituent positions (e.g., nitro group at C5, m-tolyl at C2).
  • HPLC-MS to assess purity and detect byproducts (e.g., incomplete nitration or esterification intermediates).
  • FTIR to verify functional groups (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹, triazole ring vibrations).
    Cross-referencing with computational predictions (e.g., DFT for NMR chemical shifts) enhances accuracy .

Q. What solvent systems are suitable for recrystallization, and how do polarity and solubility profiles affect this process?

  • Answer : Polar aprotic solvents like DMF or DMSO are often used due to the compound’s limited solubility in non-polar media. Recrystallization from DMF/acetic acid mixtures (e.g., 1:3 v/v) is effective for removing impurities. Solubility studies using Hansen parameters or COSMO-RS simulations can predict optimal solvent combinations .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, molecular dynamics) guide the design of derivatives with enhanced bioactivity or stability?

  • Answer :

  • DFT calculations predict electronic properties (e.g., nitro group’s electron-withdrawing effects on triazole ring stability) and reactive sites for functionalization.
  • Molecular docking identifies potential binding interactions with biological targets (e.g., enzymes inhibited by triazole-carboxylic acid derivatives).
  • MD simulations assess solvation dynamics and stability under physiological conditions. These methods reduce experimental trial-and-error by prioritizing synthetically feasible derivatives .

Q. What strategies resolve contradictions in reported reactivity data (e.g., unexpected byproducts during nitration or coupling reactions)?

  • Answer : Contradictions often arise from:

  • Reaction heterogeneity : Use in situ monitoring (e.g., ReactIR) to track intermediate formation.
  • Catalyst deactivation : Screen alternative catalysts (e.g., Cu(I) vs. Ru-based systems for triazole formation).
  • Side reactions : Employ DoE to map competing pathways (e.g., nitro group reduction under acidic conditions). Cross-validation with computational reaction path searches (e.g., using quantum chemical methods) identifies hidden intermediates .

Q. How can advanced process control systems improve scalability and reproducibility in multi-step syntheses?

  • Answer : Implement:

  • Continuous-flow reactors to enhance heat/mass transfer during nitration or cyclization steps.
  • Real-time PAT (Process Analytical Technology) tools (e.g., inline pH probes, UV-vis spectroscopy) for dynamic adjustments.
  • Machine learning models trained on historical data to predict optimal reaction parameters (e.g., residence time, temperature gradients). These systems mitigate batch-to-batch variability .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing structure-activity relationships (SAR) in derivatives of this compound?

  • Answer : Use multivariate analysis (e.g., PCA, PLS regression) to correlate structural descriptors (e.g., logP, H-bond donors) with bioactivity data. QSAR models incorporating 3D molecular fields (CoMFA/CoMSIA) can prioritize substituents at the m-tolyl or triazole positions for enhanced potency .

Q. How should researchers address stability challenges (e.g., hydrolysis of the carboxylic acid group) during long-term storage?

  • Answer : Conduct accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months). Lyophilization or storage in anhydrous DMSO at -20°C preserves integrity. Pair with degradation pathway analysis (LC-MS/MS) to identify hydrolytic byproducts and optimize formulation .

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